Tricopper phosphide
Description
Properties
IUPAC Name |
tricopper;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHYYIGFXMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894785 | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-57-7, 12134-35-9, 12643-19-5 | |
| Record name | Copper phosphide (Cu3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide (Cu3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricopper phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper fosfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Hydrolysis and Reaction with Acids
Tricopper phosphide reacts with acids to produce toxic phosphine gas (PH₃). This reaction is critical in both industrial and biological contexts:
-
With Hydrochloric Acid (HCl):
Cu₃P reacts with HCl to form phosphine, copper(I) chloride, and hydrogen gas :Phosphine is highly flammable and toxic, requiring careful handling.
-
With Nitric Acid (HNO₃):
Cu₃P dissolves in concentrated nitric acid, undergoing oxidation to form copper nitrate, phosphoric acid, and nitrogen oxides :
Key Observations:
Reaction with Oxidizing Agents
Cu₃P exhibits explosive behavior when combined with strong oxidizers like potassium nitrate (KNO₃) :
This reaction is leveraged in pyrotechnics but poses significant safety risks due to uncontrolled exothermicity.
Stability in Air and Thermal Decomposition
Cu₃P is stable under dry conditions but decomposes at elevated temperatures (>500°C). Limited data suggest decomposition into copper and phosphorus vapors :
Synthetic Routes
Cu₃P is synthesized through high-temperature reactions or photochemical methods:
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- Cu₃P and FeP belong to the transition metal phosphide category, emphasizing their utility in energy storage and catalysis, respectively. In contrast, InP , Zn₃P₂ , and Cd₃P₂ are semiconductors with applications in optoelectronics .
- Toxicity varies significantly: InP is low-toxicity, whereas Cd₃P₂ poses environmental risks due to cadmium content .
Preparation Methods
Phosphine Gas Reduction Method
A breakthrough in Cu₃P synthesis emerged with the development of the phosphine (PH₃) gas reduction process, as detailed in US5019157A . This method circumvents elemental phosphorus by reacting PH₃ with solid copper at elevated temperatures:
Key Process Parameters:
-
Reactant Form: Non-pulverulent copper chunks to maximize surface area.
-
Byproduct Management: Residual gases (H₂, unreacted PH₃) are combusted, and P₄O₁₀ scrubbers convert emissions into phosphoric acid.
Advantages:
-
Continuous operation capability, unlike batch-based elemental phosphorus methods.
-
Utilizes phosphorus-contaminated sludges, mitigating environmental hazards.
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Higher purity (≥95%) due to eutectic separation of Cu₃P from unreacted copper.
Limitations:
-
PH₃ is highly toxic (TLV-TWA: 0.3 ppm), necessitating stringent safety protocols.
-
Energy-intensive heating requirements.
Modern Solution-Based Synthesis Techniques
In contrast to high-temperature methods, solution-based approaches offer safer and more controllable routes. US20170015558A1 exemplifies this paradigm, employing transition metal precursors and phosphorus sources in aqueous or organic media.
Hydrothermal Reduction
This method involves:
-
Dissolving copper precursors (e.g., Cu(NO₃)₂) and phosphorus sources (e.g., NaH₂PO₂) in deionized water.
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Heating the mixture at 90–150°C under inert gas (N₂/Ar) for 90–150 minutes.
-
Precipitation via organic solvents (toluene/hexane) yields nanocrystalline Cu₃P.
Critical Factors:
-
pH Control: Alkaline conditions (pH 9–11) favor PH₃ generation and subsequent Cu reduction.
-
Reducing Agents: Hypophosphite ions (H₂PO₂⁻) act as both P source and reductant:
Advantages:
-
Ambient pressure conditions reduce energy costs.
-
Scalable for thin-film applications in photovoltaics.
Limitations:
-
Lower yield (70–85%) compared to gas-phase methods.
-
Requires post-synthesis purification to remove sodium/potassium salts.
Comparative Analysis of Synthesis Methods
The table below contrasts key metrics of gas-phase and solution-based Cu₃P synthesis:
Emerging Innovations and Hybrid Approaches
Recent advancements focus on hybridizing gas- and solution-phase methods to optimize efficiency. For example, electrochemical deposition enables Cu₃P thin-film growth at 25–80°C using CuSO₄ and PH₃ precursors. This method achieves 88% Faradaic efficiency but remains limited by slow deposition rates (2–5 nm/hour).
Mechanochemical Synthesis
Ball milling Cu₂O with red phosphorus (P₄) at 300–500 rpm produces Cu₃P within 4–6 hours. The solid-state reaction avoids solvents, yielding 80–90% purity with minimal energy input. However, contamination from milling media (e.g., stainless steel) remains a challenge.
Industrial Applications and Scalability
Cu₃P’s metallurgical applications dominate industrial demand, particularly in deoxidizing copper alloys. Gas-phase synthesis remains preferred for bulk production (≥100 kg/batch), while solution methods cater to niche electronic applications. A cost breakdown reveals:
Q & A
Q. Basic
- XRD : Confirms crystal structure and phase purity by matching peaks with reference patterns (e.g., JCPDS 71-2264) .
- SEM-EDS/TEM : Resolves morphology and provides elemental mapping to verify Cu:P stoichiometry .
- XPS : Validates oxidation states (e.g., Cu⁺ vs. Cu²⁺) and detects surface contaminants .
Table 1 : Common Characterization Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| XRD | Phase identification | 2θ range: 10–80°, step size: 0.02° |
| TEM | Nanoscale morphology | Acceleration voltage: 200 kV |
| XPS | Surface chemistry | Pass energy: 20 eV, depth profiling |
What strategies can address discrepancies in reported electronic properties of this compound across different studies?
Advanced
Discrepancies in properties (e.g., resistivity, carrier concentration) often arise from:
- Synthesis Variability : Subtle differences in precursor purity or reaction kinetics.
- Measurement Conditions : Ambient vs. vacuum environments affecting surface oxidation.
Resolution Strategies : - Controlled Replication : Reproduce experiments using identical protocols and cross-validate with collaborators .
- Data Transparency : Publish raw datasets (e.g., I-V curves, Hall data) alongside processed results in supplementary materials .
- Systematic DOE : Design experiments varying one parameter at a time (e.g., temperature, pressure) to isolate influencing factors .
How can computational models be integrated with experimental data to predict this compound’s behavior under varying conditions?
Q. Advanced
- DFT Simulations : Calculate band structure, density of states, and defect formation energies to guide experimental doping strategies .
- Molecular Dynamics (MD) : Model thermal stability and phase transitions at high temperatures (>500°C) .
Synergy : Validate computational predictions with in-situ XRD or Raman spectroscopy during thermal cycling .
What are the key challenges in achieving phase-pure this compound, and how can they be mitigated?
Basic
Challenges include:
- Phosphorus Volatility : High vapor pressure of P leads to non-stoichiometric products.
Mitigation : - Use sealed ampoules or excess phosphorus to maintain stoichiometry .
- Employ rapid thermal processing to minimize P loss .
What methodological approaches are recommended for studying the catalytic mechanisms of this compound in complex reactions?
Q. Advanced
- In-Situ Spectroscopy : Use operando Raman or FTIR to identify intermediate species during catalysis (e.g., CO₂ reduction) .
- Isotopic Labeling : Trace reaction pathways using ¹⁸O or D₂O isotopes in electrochemical cells .
- Microkinetic Modeling : Combine experimental turnover frequencies with DFT-derived activation barriers to elucidate rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
